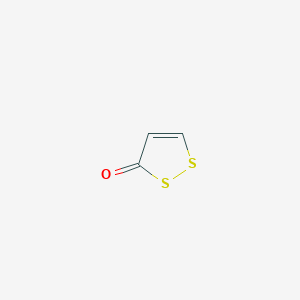

3H-1,2-Dithiol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3H-1,2-Dithiol-3-one is a useful research compound. Its molecular formula is C3H2OS2 and its molecular weight is 118.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of D3T and its derivatives in cancer treatment:

- Induction of Apoptosis : D3T has been shown to inhibit the formation of DNA adducts in breast cancer cells, thereby reducing the risk of mutagenesis and tumor formation . Its ability to induce apoptosis in cancer cells has been attributed to its antioxidative properties.

- Synthesis of Derivatives : Researchers at South Ural State University synthesized six new derivatives of 4-chloro-1,2-dithiol-3-thione that demonstrated anticancer effects in preclinical studies. These compounds act as endogenous donors of hydrogen sulfide (H2S), which is implicated in various cellular signaling pathways related to cancer progression .

| Compound | Activity | Study Model |

|---|---|---|

| 4-chloro-1,2-dithiol-3-thione derivatives | Anticancer | Mouse epidermal cells |

| D3T | Inhibits DNA adduct formation | Breast cancer cells |

Antioxidative and Anti-inflammatory Properties

D3T is recognized for its role as a potent inducer of antioxidative and anti-inflammatory defenses:

- Mechanism of Action : D3T enhances the expression of phase II detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This induction helps protect against oxidative stress-related diseases including cancer and cardiovascular disorders .

- Neuroprotective Effects : In neuronal tissues, D3T has been shown to inhibit ethanol-induced apoptosis by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative damage .

| Biological Activity | Induced Enzymes |

|---|---|

| Antioxidative | GST, NQO1 |

| Anti-inflammatory | Superoxide dismutase (SOD), Catalase (CAT) |

Synthesis and Chemical Transformations

The chemistry surrounding 3H-1,2-dithiol-3-one involves various synthetic pathways that enhance its utility:

- Synthesis Techniques : Recent advancements have focused on metal-free methods for synthesizing 3-acylimino derivatives through annulation reactions. These methods are not only efficient but also environmentally friendly .

- Ring Transformations : The ability to transform this compound into various heterocyclic systems through reactions such as 1,3-dipolar cycloaddition expands its applicability in drug development .

Other Notable Applications

Beyond its anticancer and antioxidative properties, D3T has been explored for additional applications:

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Carbonyl and Sulfur Positions

3H-1,2-Dithiol-3-one undergoes nucleophilic substitution reactions due to the electrophilic nature of its carbonyl carbon and sulfur atoms.

Key Reactions:

-

Reaction with α-Haloketones :

In the presence of potassium iodide, 3H-1,2-dithiole-3-thione derivatives react with α-haloketones to form (E)-3-[1-(alkylthio)alkylidene]-3H-1,2-dithiole via intermediate 1,2-dithiolylium salts . While this reaction primarily involves thione derivatives, analogous pathways for this compound are inferred due to structural similarities .

Formation of 1,2-Dithiolylium Salts

This compound participates in electrophilic reactions to generate stabilized dithiolylium salts, which serve as intermediates for further transformations.

Example:

-

Reaction with Methyl Iodide :

Alkylation of this compound derivatives with methyl iodide in aqueous NaOH leads to nitroso derivatives (126 ) via rearrangement of the dithiole ring and oxime group .

Yield : Quantitative .

Cycloaddition and Ring Transformations

The compound exhibits reactivity in cycloaddition reactions, forming fused heterocycles.

Case Study:

-

Copper-Catalyzed Reactions :

Copper-mediated dehydrogenative oxidation of propargylamines with elemental sulfur generates 1,2-dithiol-3-one intermediates, which subsequently undergo nucleophilic addition to form 1,2-dithiole-3-thiones .

Mechanism :

Oxidation and Reduction Pathways

The sulfur-rich structure of this compound allows redox-driven transformations.

Notable Observations:

-

Oxidation with Disulfur Dichloride (S₂Cl₂) :

Reaction with S₂Cl₂ and bases like DABCO produces bis dithiolo thiazines (8 ) through a cascade of C–S bond formations and ring contractions .

Conditions : Chlorobenzene, reflux.

Yield : Moderate to high (structure-dependent) .

Functionalization via Metal Catalysis

Transition metals facilitate complex transformations of this compound derivatives.

Example:

-

Molybdenum-Catalyzed Reactions :

Treatment of molybdenum carbonyl complexes with trimethylamine-N-oxide generates 1,2-dithiole-3-thione derivatives, implicating 1,2-dithiol-3-one as a transient intermediate .

Yield : Moderate (40–60%) .

Theoretical Insights

The reactivity of this compound aligns with Pearson’s Hard-Soft Acid-Base (HSAB) theory, where the thiocarbonyl group acts as a soft electrophile. Computational studies suggest that nucleophilic attacks preferentially occur at the sulfur atoms due to their high polarizability .

This synthesis of data underscores the versatility of this compound in organic synthesis, particularly in constructing sulfur-rich heterocycles and facilitating redox transformations. Further research is needed to explore its applications in materials science and medicinal chemistry.

Propriétés

IUPAC Name |

dithiol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2OS2/c4-3-1-2-5-6-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUYADQBBAAFOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSSC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555405 |

Source

|

| Record name | 3H-1,2-Dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-88-3 |

Source

|

| Record name | 3H-1,2-Dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.